

physical and chemical properties of 4-(1-Aminoethyl)phenol

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Compound of Interest

Compound Name: 4-(1-Aminoethyl)phenol

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An In-depth Technical Guide to 4-(1-Aminoethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(1-Aminoethyl)phenol**, a chiral amine derivative of significant interest to the pharmaceutical and chemical industries. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's characteristics, from its fundamental chemical identity to its applications and safety considerations. Key physicochemical data are presented in a clear, tabular format, and methodologies for its synthesis and analysis are discussed. The guide emphasizes the practical application of this knowledge in a laboratory and drug development context, supported by authoritative references.

Chemical Identification and Structure

4-(1-Aminoethyl)phenol is an organic compound featuring a phenol ring substituted at the para position with a 1-aminoethyl group. The presence of a chiral center at the ethyl group's alpha-carbon gives rise to two enantiomers: (R)-**4-(1-Aminoethyl)phenol** and (S)-**4-(1-Aminoethyl)phenol**. This chirality is crucial for its application in the synthesis of stereospecific pharmaceuticals.

Table 1: Chemical Identifiers for **4-(1-Aminoethyl)phenol** and its Enantiomers

Identifier	Racemic 4-(1-Aminoethyl)phenol	(R)-4-(1-Aminoethyl)phenol	(S)-4-(1-Aminoethyl)phenol
IUPAC Name	4-(1-Aminoethyl)phenol	4-[(1R)-1-aminoethyl]phenol	4-[(1S)-1-aminoethyl]phenol ^[1]
CAS Number	134855-87-1 ^{[2][3]}	134855-88-2 ^[4] or 221670-72-0 ^[5]	221670-72-0 ^{[6][7]}
Molecular Formula	C ₈ H ₁₁ NO ^{[2][4][6]}	C ₈ H ₁₁ NO ^{[4][8]}	C ₈ H ₁₁ NO ^{[6][7]}
Molecular Weight	137.18 g/mol ^{[2][4][6]}	137.18 g/mol ^{[4][8]}	137.18 g/mol ^{[6][7]}
InChI Key	CDQPLIAKRDYOCB-UHFFFAOYSA-N ^[9]	CDQPLIAKRDYOCB-LURJTMIESA-N ^[5]	CDQPLIAKRDYOCB-UHFFFAOYNA-N ^[1]
SMILES	CC(N)c1ccc(O)cc1 ^[2]	Cc1ccc(O)cc1	CC1=CC=C(O)C=C1

Note: There can be some ambiguity in CAS numbers for enantiomers in different databases. The provided numbers are as cited in the search results.

Physicochemical Properties

The physicochemical properties of **4-(1-Aminoethyl)phenol** are fundamental to its handling, reactivity, and application. The compound is typically a white to off-white solid.^{[4][7]}

Table 2: Key Physicochemical Properties of **4-(1-Aminoethyl)phenol**

Property	Value	Source
Appearance	White to off-white solid	[4][7]
Melting Point (T _{fus})	386.32 K (113.17 °C) (Joback Calculated)	[2]
Boiling Point (T _{boil})	561.83 K (288.68 °C) (Joback Calculated)	[2]
pKa	10.20 ± 0.26 (Predicted)	[5]
LogP (Octanol/Water Partition Coefficient)	1.412 (Crippen Calculated)	[2]
Water Solubility (log10WS)	-1.72 (Crippen Calculated)	[2]
Topological Polar Surface Area	46.3 Å ²	[9]

Note: Some of the listed values are calculated or predicted and should be used as an estimation. Experimental verification is recommended.

The phenolic hydroxyl group and the amino group confer both acidic and basic properties to the molecule, influencing its solubility in aqueous solutions of varying pH.[10] The predicted pKa suggests it is a weak base.[5]

Synthesis and Purification

The synthesis of **4-(1-Aminoethyl)phenol** often starts from 4'-hydroxyacetophenone.[8] A common synthetic route involves the reductive amination of the ketone. For the production of specific enantiomers, chiral auxiliaries or enzymatic reactions can be employed.

One documented method for obtaining the (R)-enantiomer involves a resolution of the racemate using (R)-amine dehydrogenase and (S)- ω -transaminase in a two-stage enzymatic process.[8]

Experimental Protocol: Enzymatic Resolution of Racemic **4-(1-Aminoethyl)phenol**

- Stage 1 (Deamination): The racemic α -methyl-p-hydroxybenzylamine is treated with (R)-amine dehydrogenase in dimethyl sulfoxide at 37°C and a pH of 8.5. This step selectively

acts on one enantiomer.

- Stage 2 (Transamination): The resulting mixture is then treated with (S)- ω -transaminase in dimethyl sulfoxide at 37°C and a pH of 9.5 for 24 hours.
- Outcome: This enzymatic cascade results in a high yield of the (R)-enantiomer with an enantiomeric excess of over 99%.^[8]

Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific salt form of the compound.

Chemical Reactivity and Stability

4-(1-Aminoethyl)phenol's reactivity is characterized by its two primary functional groups: the amino group and the phenolic hydroxyl group.

- Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.
- Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.
- Aromatic Ring: The benzene ring is activated by both the hydroxyl and aminoethyl groups, making it susceptible to electrophilic aromatic substitution reactions.

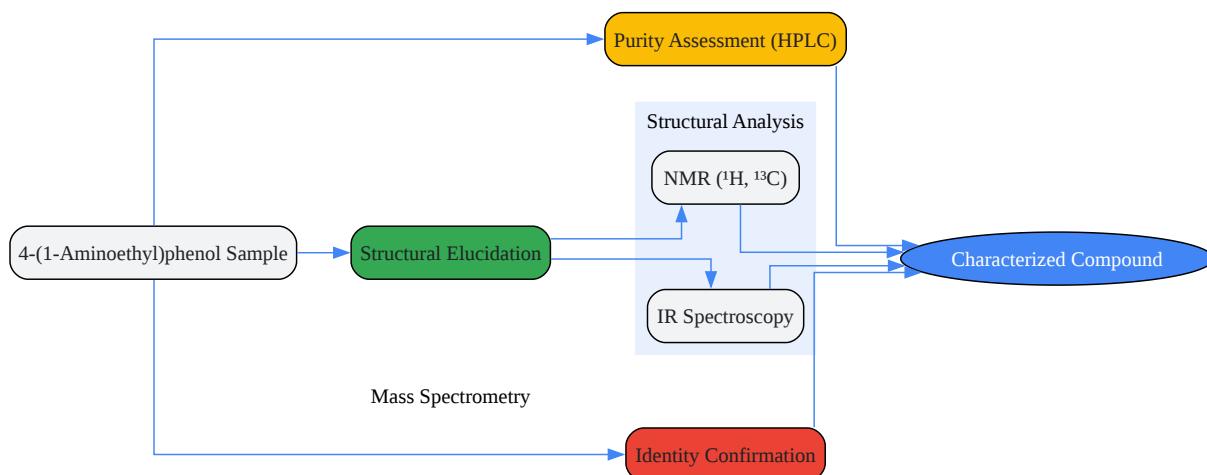
The compound is generally stable under normal conditions.^[11] However, it is incompatible with strong oxidizing agents.^{[1][12]} In the presence of a base, it can be readily oxidized.^[13] For long-term storage, it is recommended to keep it in a cool, dark place, often at temperatures between 0-8 °C.^{[4][7]}

Analytical Characterization

To ensure the identity and purity of **4-(1-Aminoethyl)phenol**, a combination of analytical techniques is employed.

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. Chiral HPLC is essential to determine the enantiomeric excess of the (R) or (S) forms.^[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the O-H and N-H stretches of the phenol and amine, respectively.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass is 137.084063974 Da.[9]



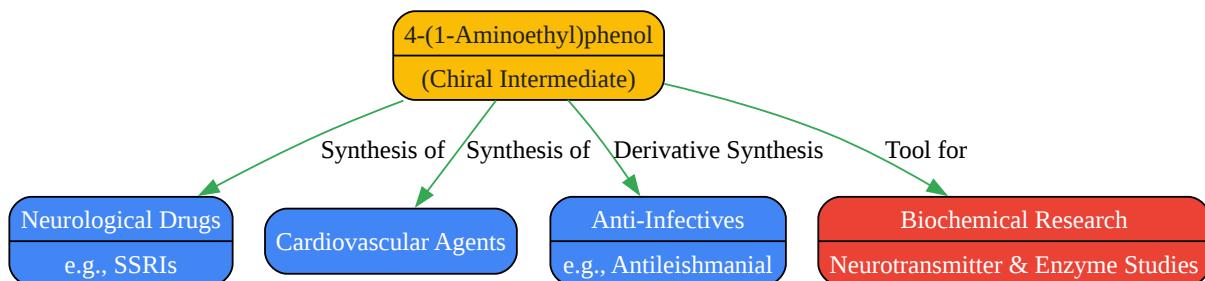
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Caption: Analytical workflow for the characterization of **4-(1-Aminoethyl)phenol**.

Applications in Drug Development

4-(1-Aminoethyl)phenol, particularly its chiral forms, is a valuable building block in the synthesis of pharmaceuticals.[4] Its structure is a key component in various bioactive molecules.

- **Intermediate in Pharmaceutical Synthesis:** It serves as a crucial intermediate in the creation of drugs targeting neurological disorders.[4][7][14] It has been implicated in the synthesis of selective serotonin reuptake inhibitors (SSRIs).[4]
- **Chiral Building Block:** The stereospecific nature of the (R) and (S) enantiomers is vital for enantioselective syntheses, which is a cornerstone of modern drug development to enhance efficacy and reduce side effects.[12]
- **Biochemical Research:** The compound is used in studies related to neurotransmitter activity and enzyme-substrate interactions, aiding in the understanding of drug mechanisms of action.[4][7][12][14]
- **Derivatives with Therapeutic Potential:** Derivatives of **4-(1-Aminoethyl)phenol** have shown promise in research, for instance, exhibiting antileishmanial activity against *Leishmania donovani*.[12]



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Caption: Applications of **4-(1-Aminoethyl)phenol** in drug development and research.

Safety, Handling, and Toxicology

Proper handling of **4-(1-Aminoethyl)phenol** is essential in a laboratory setting. The hydrochloride salt is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[15] The (R)-enantiomer is described as causing severe skin burns and eye damage.[16]

Table 3: GHS Hazard Information for **4-(1-Aminoethyl)phenol** Hydrochloride

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed[15]
Skin Corrosion/Irritation	H315	Causes skin irritation[15]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation[15]
Specific Target Organ Toxicity, Single Exposure	H335	May cause respiratory irritation[15]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
- Ventilation: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[11]
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[11]

Conclusion

4-(1-Aminoethyl)phenol is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. Its chiral nature makes it a valuable precursor for the synthesis of complex, stereospecific drug molecules. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is paramount for its effective and

safe use in research and development. This guide has synthesized key technical information to provide a solid foundation for professionals working with this compound.

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